3,4-Diphenylthieno[2,3-c]pyridazin-5-ol
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Overview
Description
3,4-Diphenylthieno[2,3-c]pyridazin-5-ol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thienopyridazines, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylthieno[2,3-c]pyridazin-5-ol typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . The reaction mixture is refluxed for several hours, and the product is obtained after evaporation under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenylthieno[2,3-c]pyridazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which 3,4-Diphenylthieno[2,3-c]pyridazin-5-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Thienopyridazine: Compounds with a fused thieno and pyridazine ring, exhibiting diverse biological properties.
Uniqueness
3,4-Diphenylthieno[2,3-c]pyridazin-5-ol stands out due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H12N2OS |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,4-diphenylthieno[2,3-c]pyridazin-5-ol |
InChI |
InChI=1S/C18H12N2OS/c21-14-11-22-18-16(14)15(12-7-3-1-4-8-12)17(19-20-18)13-9-5-2-6-10-13/h1-11,21H |
InChI Key |
NXVOPFJBDOQYFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CSC3=NN=C2C4=CC=CC=C4)O |
Origin of Product |
United States |
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